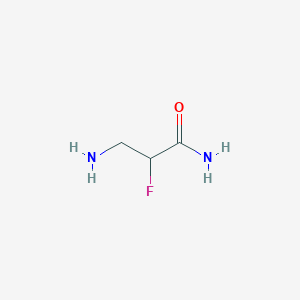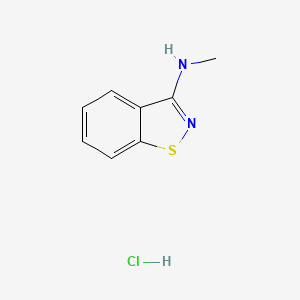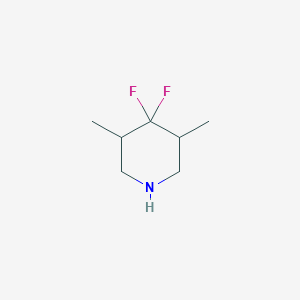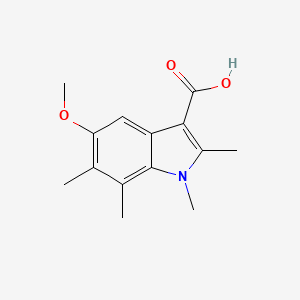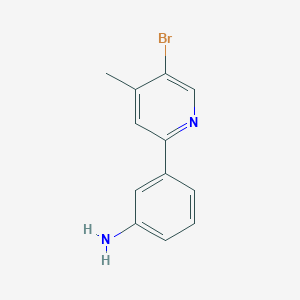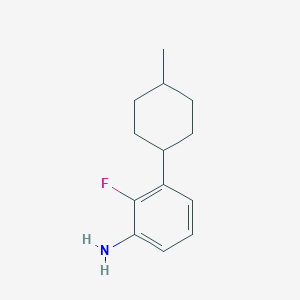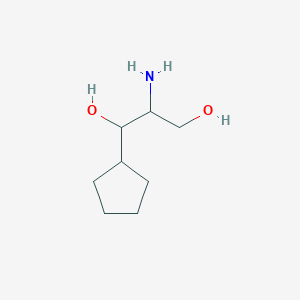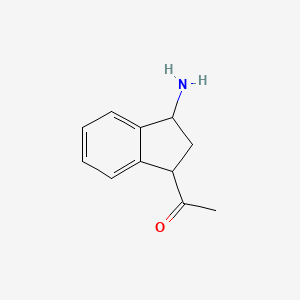
1-(3-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-one is an organic compound with a unique structure that includes an indene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Amination: The 2,3-dihydro-1H-inden-1-one undergoes amination to introduce the amino group at the 3-position.
Acylation: The final step involves the acylation of the amino group with ethanoyl chloride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(3-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced.
科学研究应用
1-(3-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 1-(3-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indene ring system can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 1-(3-Amino-2,3-dihydro-1H-inden-1-yl)ethan-1-one.
1-(3-Aminophenyl)ethan-1-one: A structurally similar compound with different biological activities.
Uniqueness: this compound is unique due to its specific indene ring system and the presence of both amino and ketone functional groups
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
1-(3-amino-2,3-dihydro-1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO/c1-7(13)10-6-11(12)9-5-3-2-4-8(9)10/h2-5,10-11H,6,12H2,1H3 |
InChI 键 |
PNBGBXXIVMVPPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CC(C2=CC=CC=C12)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


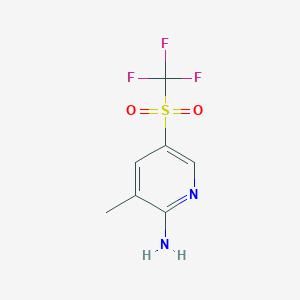
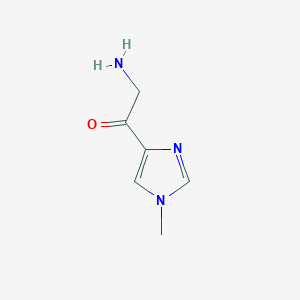
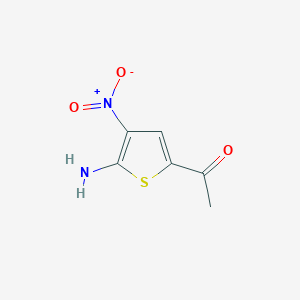
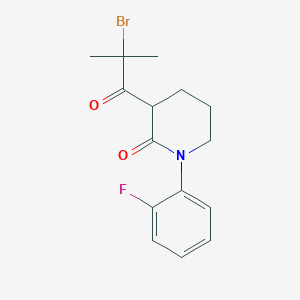
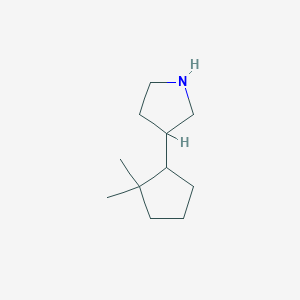
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13225005.png)
